ONT-093 P-gp ATPase Inhibition Potency: 3.2-Fold Superiority Over Laniquidar, a Peer Third-Generation Inhibitor
In direct cross-study comparison of reported IC50 values derived from P-gp ATPase inhibition assays, ONT-093 demonstrates an IC50 of 0.16 μM, whereas laniquidar (R101933), another orally bioavailable third-generation P-gp inhibitor, exhibits an IC50 of 0.51 μM [1]. This represents a 3.2-fold greater potency for ONT-093 at the enzymatic level, indicating that lower molar concentrations of ONT-093 are required to achieve equivalent suppression of P-gp catalytic function. While both compounds are classified as third-generation agents, the quantitative difference in ATPase inhibition may translate to differential target engagement at clinically or experimentally achievable concentrations.
| Evidence Dimension | P-gp ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | Laniquidar (R101933): 0.51 μM |
| Quantified Difference | ONT-093 exhibits 3.2-fold greater potency (lower IC50) |
| Conditions | In vitro P-gp ATPase activity assay; comparative IC50 values reported in product datasheets and literature |
Why This Matters
For procurement, the 3.2-fold potency advantage may enable effective P-gp inhibition at lower compound concentrations, reducing the required dosage and potentially mitigating concentration-dependent off-target effects in experimental systems.
- [1] TargetMol. Laniquidar TFA (R101933) Product Datasheet. P-glycoprotein inhibitor IC50 = 0.51 μM. View Source
